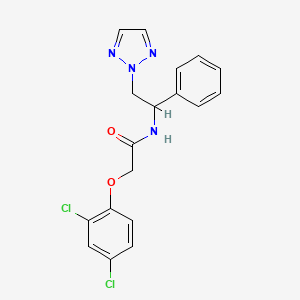

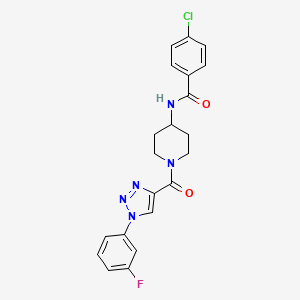

![molecular formula C17H16N2OS B2409466 2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole CAS No. 477846-57-4](/img/structure/B2409466.png)

2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

Antitubercular Agents

A study by Karabanovich et al. (2016) demonstrated that certain 1,3,4-oxadiazole derivatives exhibit significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds showed a selective antimycobacterial effect and low in vitro toxicities in mammalian cell lines, making them promising antitubercular agents.

Pharmacological Evaluation for Tumor Inhibition

Faheem (2018) explored the pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, including some that showed moderate inhibitory effects in assays related to tumor inhibition, analgesic, and anti-inflammatory actions (Faheem, 2018).

Antimicrobial and Hemolytic Agents

Rehman et al. (2016) synthesized a series of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides which showed promising results as antimicrobial and hemolytic agents. Their research indicated that these derivatives could be considered for further biological screening and application trials (Rehman et al., 2016).

Antimicrobial Activity

Ustabaş et al. (2020) synthesized and characterized a compound containing 1,3,4-oxadiazole, which demonstrated antimicrobial activities against certain bacteria and high antileishmanial activity (Ustabaş et al., 2020).

Antibacterial and Acetyl Cholinesterase Inhibitors

Siddiqui et al. (2017) synthesized derivatives of 2-[(5-benzyl-1,3,4-oxadiazole-2yl)sulfanyl]-N-(arylated/arenylated) acetamides and found them to be weak enzyme inhibitors and possessing weak antibacterial action, with some exceptions demonstrating prominent activity (Siddiqui et al., 2017).

Xanthine Oxidase Inhibitory Activity

Qi et al. (2015) developed 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives, which were evaluated for their in vitro xanthine oxidase inhibitory activity, showcasing their potential in this domain (Qi et al., 2015).

Safety And Hazards

The safety and hazards associated with a specific 1,3,4-oxadiazole derivative would depend on its exact structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information3.

Future Directions

The future directions in the research of 1,3,4-oxadiazole derivatives are likely to involve the synthesis of new derivatives with potential biological activities, as well as the exploration of their mechanisms of action1.

Please note that this information is quite general and may not apply directly to “2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole”. For more specific information, further research would be needed. If this compound is novel, it might be necessary to conduct experimental studies to determine its properties and potential applications.

properties

IUPAC Name |

2-[(4-ethylphenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-2-13-8-10-14(11-9-13)12-21-17-19-18-16(20-17)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZVVGOLADKTHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2409384.png)

![4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2409387.png)

![2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409389.png)

![N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide](/img/structure/B2409392.png)

![4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2409397.png)

![2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2409398.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2409403.png)